m-Toluenesulfonyl fluoride
Overview
Description
M-Toluenesulfonyl fluoride is a useful research compound. Its molecular formula is C7H7FO2S and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148299. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of m-Toluenesulfonyl fluoride are proteases , a group of enzymes that perform proteolysis . It acts as an irreversible serine protease inhibitor of trypsin, chymotrypsin, kallikrein, subtilisin, and thrombin . It also inhibits the cysteine protease papain .
Mode of Action
This compound interacts with its targets by binding to the active site of the protease enzymes, thereby inhibiting their activity . The introduction of the fluorine atom confers significant pi-donation from fluorine to sulfur, as well as strong ionicity between the two atoms . These factors attenuate the electrophilicity of the sulfur atom and increase the stability of the sulfur(VI) fluoride compared with other sulfur(VI) halides .
Biochemical Pathways
The compound’s interaction with protease enzymes affects the proteolytic pathways in the cell . By inhibiting these enzymes, this compound can prevent the breakdown of proteins into smaller peptides or amino acids, thereby affecting various downstream cellular processes .
Pharmacokinetics
Given its role as a protease inhibitor, it can be inferred that the compound may have a significant impact on protein metabolism .
Result of Action
The inhibition of protease enzymes by this compound can lead to the accumulation of proteins in the cell, potentially affecting various cellular functions . In addition, it is used in the preparation of cell lysates to inhibit protein digestion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is hydrolytically stable and resistant to reduction/oxidation chemistry . It should be noted that it is moisture-sensitive , indicating that the presence of water can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
m-Toluenesulfonyl fluoride is known to inhibit serine proteases and acetylcholinesterase . It inhibits proteases such as chymotrypsin, trypsin, thrombin, and thiol proteases like papain . This compound achieves this by sulfonating serine residues at the active site .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a protease inhibitor . By inhibiting proteases, this compound can affect various cellular processes, including protein degradation and signal transduction .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of serine proteases . This binding results in the sulfonation of serine residues, which inhibits the activity of the protease .
Temporal Effects in Laboratory Settings
This compound is known to be unstable in the presence of water . Its half-life at 25°C at pH 7.0, 7.5, and 8.0 is 110, 55, and 35 minutes respectively . This instability needs to be taken into account when using this compound in laboratory settings .
Metabolic Pathways
This compound is involved in the inhibition of serine proteases, which play a role in various metabolic pathways
Properties
IUPAC Name |
3-methylbenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCUZUIABCLFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302068 | |
Record name | m-Toluenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-66-0 | |
Record name | 3-Methylbenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluenesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Toluenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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